molecular formula C13H16O3S B1325808 3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid CAS No. 951892-86-7

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid

Cat. No. B1325808
M. Wt: 252.33 g/mol
InChI Key: GFBYDXKJNMIROM-UHFFFAOYSA-N
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Description

“3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid” is a complex organic compound. It contains a methylthio group attached to a phenyl ring, which is further attached to a 5-oxovaleric acid moiety. The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic structures of its functional groups, including the aromatic phenyl ring, the methylthio group, and the 5-oxovaleric acid moiety .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the phenyl ring could participate in electrophilic aromatic substitution reactions, while the carboxylic acid group could undergo reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar phenyl ring .

Scientific Research Applications

Metabolomics and Endocrine Signaling

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid plays a role in metabolomics, particularly in the context of brown and beige adipose tissue. These tissues, functioning as distinct endocrine organs, synthesize and secrete various small molecule metabokines, including 3-methyl-2-oxovaleric acid. This metabolite is involved in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes, impacting systemic energy expenditure and metabolism (Whitehead et al., 2021).

Analytical Methodologies

The compound is also relevant in analytical chemistry. For instance, an analytical method utilizing tandem mass spectrometry was reported for accurate determination and identification of α-keto acids, including 3-methyl-2-oxovaleric acid, in pork meat and Iberian ham (Hidalgo et al., 2013). This underscores its importance in food chemistry and the study of meat products.

Biochemical and Medical Research

In medical research, the study of urinary acidic metabolites from patients with methylmalonic aciduria identified 2-methyl-3-oxovaleric acid as a key metabolite. This finding contributes to understanding the metabolic pathways and implications in conditions like methylmalonic aciduria and propionic acidemia (Kuhara & Matsumoto, 1980).

Organic Chemistry and Synthesis

The compound's derivatives are used in various organic synthesis processes. For example, studies on the synthesis of 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol demonstrate the importance of 3-methyl-2-oxovaleric acid in multi-step organic synthesis, indicating its utility in creating complex organic compounds (Wang Ya, 2004).

Environmental and Ecological Research

In environmental studies, the metabolism of biphenyl by Pseudomonas putida was explored, and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, a product of 2,3-dihydroxybiphenyl degradation, was identified. This indicates a role for similar compounds in the biodegradation of environmental pollutants (Catelani et al., 1973).

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and the presence of several functional groups. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-methyl-5-(2-methylsulfanylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-9(8-13(15)16)7-11(14)10-5-3-4-6-12(10)17-2/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBYDXKJNMIROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1SC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801226661
Record name β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid

CAS RN

951892-86-7
Record name β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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